molecular formula C26H25N3O4S2 B12198139 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12198139
M. Wt: 507.6 g/mol
InChI Key: OVPPZKJZGVTFNQ-JWGURIENSA-N
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Description

The compound 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative featuring a Z-configured methylidene bridge linking a pyrazole moiety to the thiazolidinone core. Key structural elements include:

  • A 3-methoxyphenyl substituent on the pyrazole ring.
  • A phenyl group at the 1-position of the pyrazole.
  • A 4-oxo-2-thioxo-thiazolidinone scaffold, which is associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects.
  • A hexanoic acid side chain, which may enhance solubility and pharmacokinetic properties compared to shorter-chain analogs .

Thiazolidinones are known for their versatility in medicinal chemistry, often acting as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The hexanoic acid chain in this compound likely improves membrane permeability and bioavailability, while the methoxy group modulates electronic effects and binding interactions .

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H25N3O4S2/c1-33-21-12-8-9-18(15-21)24-19(17-29(27-24)20-10-4-2-5-11-20)16-22-25(32)28(26(34)35-22)14-7-3-6-13-23(30)31/h2,4-5,8-12,15-17H,3,6-7,13-14H2,1H3,(H,30,31)/b22-16-

InChI Key

OVPPZKJZGVTFNQ-JWGURIENSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves a multi-step process. One common method involves the condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

The compound 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

  • Formation of Pyrazole Ring : The initial step involves the condensation of appropriate precursors to form the pyrazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce methoxyphenyl and phenyl groups.
  • Thiazolidinone Construction : Finally, the thiazolidinone ring is constructed through cyclization reactions.

Medicinal Chemistry

The compound exhibits potential as an anti-inflammatory and anti-cancer agent due to its unique structural features that allow for interactions with biological targets.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in tumor proliferation.
  • Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory pathways, reducing cytokine production in vitro.

Pharmacological Insights

The pharmacological profile suggests that this compound may act on multiple targets within the body, making it a candidate for further development in drug formulation.

Therapeutic Potential

  • Cancer Treatment : Targeting tumor growth through enzyme inhibition.
  • Inflammatory Disorders : Reducing inflammation via modulation of immune responses.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents and side chains. Key comparisons include:

Compound ID/Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) logP (Predicted)
Target Compound 3-methoxyphenyl, phenyl, hexanoic acid 4-oxo-2-thioxo-thiazolidinone, Z-methylene ~581.7 ~4.2
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid 4-methoxyphenyl, phenyl, phenylpropanoic acid 4-oxo-2-thioxo-thiazolidinone, Z-methylene ~477.5 ~3.8
6-[(5Z)-5-({2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)...hexanoic acid Piperazinyl-pyridopyrimidinone, 4-methoxyphenyl, hexanoic acid 4-oxo-pyridopyrimidinone, Z-methylene ~642.8 ~3.5
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-...acetic acid 4-ethoxy-2-methylphenyl, phenyl, acetic acid 4-oxo-2-thioxo-thiazolidinone, Z-methylene ~493.6 ~4.0
6-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid Benzimidazole, hexanoic acid Benzimidazole, 4-hydroxy-thiazole ~441.5 ~2.9

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s analog may alter steric and electronic interactions with target proteins, affecting potency .
  • Side Chain Length: The hexanoic acid chain (6 carbons) in the target compound vs. shorter chains (e.g., acetic acid in ) likely enhances solubility and bioavailability .

Bioactivity and Pharmacokinetics

  • Similarity Indexing: Compounds with >60% structural similarity (e.g., ’s analog) often share bioactivity profiles. The target compound’s hexanoic acid chain may improve absorption over phenylpropanoic acid derivatives .
  • Enzyme Binding: The 2-thioxo group in thiazolidinones is critical for hydrogen bonding with kinases or proteases. Modifications like benzimidazole () may shift selectivity .
  • logP and Solubility : The target compound’s predicted logP (~4.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Shorter-chain analogs (logP ~4.0) may exhibit faster clearance .

Physicochemical Properties

  • Melting Point : ’s compound melts at 122–124°C, while benzimidazole derivatives () have higher melting points due to aromatic stacking .
  • IR Spectra : The target compound’s IR would show C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and C-S (1250 cm⁻¹) stretches, consistent with ’s data .

Biological Activity

6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that exhibits a variety of biological activities. Its unique structure combines multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4S2C_{23}H_{25}N_3O_4S_2, with a molecular weight of approximately 465.5 g/mol. The IUPAC name is 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. The compound features a thiazolidine ring, pyrazole moiety, and various aromatic groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease processes:

1. Enzyme Inhibition:

  • Tyrosyl-DNA Phosphodiesterase I (TYDP): Compounds related to thiazolidines have been shown to inhibit TYDP, which is involved in DNA repair mechanisms, suggesting potential applications in cancer therapy .
  • Influenza Neuraminidase: The compound may exhibit antiviral properties by inhibiting neuraminidase, an enzyme critical for viral replication .

2. Antitumor Activity:

  • Studies have demonstrated that derivatives of thiazolidinones can exhibit significant antitumor effects against various cancer cell lines, including glioblastoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid and related compounds.

Biological ActivityEffectivenessReference
Antitumor ActivitySignificant cytotoxicity against glioblastoma cells
Enzyme InhibitionInhibits TYDP and neuraminidase
Antiviral PropertiesPotential inhibition of viral replication
Immunomodulatory EffectsActivates innate immunity

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

Case Study 1: Antitumor Efficacy
A study by Da Silva et al. evaluated the antitumor activity of thiazolidinone derivatives, including those related to our compound. The results indicated that certain derivatives significantly reduced cell viability in glioblastoma multiforme cells through apoptosis induction .

Case Study 2: Enzyme Inhibition
Research conducted by Yahiaoui et al. demonstrated that thiazolidinone derivatives could effectively inhibit α-amylase and urease enzymes. This suggests potential applications in managing diabetes and other metabolic disorders .

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